molecular formula C10H9BrN2S2 B2780967 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine CAS No. 2470279-50-4

4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine

Cat. No.: B2780967
CAS No.: 2470279-50-4
M. Wt: 301.22
InChI Key: XPHRMXSQNCIGIU-NKWVEPMBSA-N
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Description

4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine is a complex organic compound that features a unique combination of a bromothiophene ring, a cyclopropyl group, and a thiazole ring

Preparation Methods

The synthesis of 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The cyclopropyl group is introduced through a cyclopropanation reaction, and the thiazole ring is formed via a cyclization reaction. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The bromothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and bromothiophene derivatives. What sets 4-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine apart is the presence of the cyclopropyl group, which can impart unique chemical and biological properties. Other similar compounds might include:

  • 4-(4-Bromophenyl)-thiazol-2-amine
  • 5-Bromo-2-thiophenecarboxaldehyde

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their reactivity and applications.

Biological Activity

The compound 4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

  • Chemical Formula : C₉H₈BrN₂S
  • Molecular Weight : 232.14 g/mol
  • CAS Number : 2227871-63-6

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under consideration has shown promising results in various assays.

Antimicrobial Activity

A study evaluating a series of thiazole derivatives, including those similar to this compound, demonstrated significant antimicrobial effects against both bacterial and fungal strains. The compound was tested using the turbidimetric method against standard strains and showed efficacy comparable to established antibiotics like norfloxacin and antifungals like fluconazole .

CompoundBacterial StrainZone of Inhibition (mm)Comparison
4-Thiazole DerivativeE. coli15Comparable to Norfloxacin
4-Thiazole DerivativeS. aureus17Comparable to Fluconazole

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored in various cancer cell lines. Specifically, the compound was evaluated against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. Results indicated that it exhibited cytotoxicity with an IC50 value that suggests significant anticancer activity .

Cell LineIC50 (µM)Standard DrugIC50 (µM)
MCF7125-Fluorouracil10

The mechanism by which thiazole derivatives exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors involved in cellular processes. Molecular docking studies have suggested that these compounds can effectively bind to target proteins associated with cancer cell proliferation and survival pathways .

Case Studies

Several studies have highlighted the biological activity of thiazole derivatives:

  • Antimicrobial Study : A recent investigation into a series of thiazole compounds found that certain derivatives exhibited strong antibacterial activity against multi-drug resistant strains of bacteria. The study concluded that structural modifications could enhance efficacy .
  • Anticancer Evaluation : In another study focusing on breast cancer cells, derivatives similar to the compound were shown to induce apoptosis through mitochondrial pathways, suggesting a potential for development into therapeutic agents .

Properties

IUPAC Name

4-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S2/c11-9-1-5(3-14-9)6-2-7(6)8-4-15-10(12)13-8/h1,3-4,6-7H,2H2,(H2,12,13)/t6-,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHRMXSQNCIGIU-NKWVEPMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CSC(=N2)N)C3=CSC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=CSC(=N2)N)C3=CSC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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